N-[3-(1-imidazolyl)propyl]-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide
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Overview
Description
N-[3-(1-imidazolyl)propyl]-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide is a member of naphthalenes.
Scientific Research Applications
Platelet Aggregation Inhibition : A study by Nuhrich et al. (1994) synthesized and tested a series of 3-(1-imidazolyl)-1,2-benzisoxazoles for their inhibitory effect on arachidonic acid-induced human platelet aggregation. They found that a compound in this series was significantly more potent than acetylsalicylic acid in inhibiting platelet aggregation (Nuhrich, Varache-Lembège, Renard, & Devaux, 1994).
Anticancer Activity : Bekircan et al. (2005) reported that certain N-acyl imidates, including those with imidazole moieties, synthesized fused heterocyclic 1,3,5-triazines with significant anticancer activity against various cancer cell lines. One compound showed moderate anti-proliferation potential and high growth inhibitory activity against a renal cancer cell line (Bekircan, Küxük, Kahveci, & Kolaylı, 2005).
Synthesis of Polynuclear Heterocycles : Alkhader et al. (1979) conducted a study on the synthesis of various polynuclear heterocycles, including imidazo[4,5-g]quinazolinones and imidazo[4,5-g]quinazolinediones. These compounds have potential applications in various fields, including pharmaceuticals (Alkhader, Perera, Sinha, & Smalley, 1979).
Antioxidant Activity : Cindrić et al. (2019) synthesized a range of benzimidazole/benzothiazole-2-carboxamides with various substitutions, evaluated for their antioxidant capacity. They found that these compounds exhibited very high antioxidant activity, even higher than widely used reference antioxidants (Cindrić, Sović, Mioč, Hok, Boček, Roškarić, Butković, Martin‐Kleiner, Starčević, Vianello, Kralj, & Hranjec, 2019).
properties
Product Name |
N-[3-(1-imidazolyl)propyl]-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide |
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Molecular Formula |
C19H20N4O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c1-25-14-4-6-15-13(11-14)3-5-16-17(22-26-18(15)16)19(24)21-7-2-9-23-10-8-20-12-23/h4,6,8,10-12H,2-3,5,7,9H2,1H3,(H,21,24) |
InChI Key |
XCFRVASMUIEGJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)NCCCN4C=CN=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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